(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid
Description
(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid is a chiral piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the nitrogen atom and a methyl substituent at the 4S-position. Its dicarboxylic acid moiety enhances polarity, making it a versatile intermediate in organic synthesis and medicinal chemistry, particularly for peptide coupling and enzyme inhibition studies. The stereochemistry at C2 (R) and C4 (S) plays a critical role in its molecular interactions and physicochemical properties.
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHYCTGYIQOAJQ-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amine group, followed by the introduction of the carboxylic acid groups and the methyl group at the appropriate positions. The reaction conditions often involve the use of protecting groups, such as carbobenzyloxy (Cbz), and various reagents to achieve the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of receptor activity.
Comparison with Similar Compounds
(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid
- Stereochemistry : The 4R configuration alters the spatial arrangement of the methyl group compared to the 4S isomer, impacting hydrogen bonding and hydrophobic interactions.
Fidarestat Isomers
- Relevance : The free energy difference (ΔΔG) between (2R,4S)- and (2S,4S)-Fidarestat binding to ALR2 highlights the importance of stereochemistry in biological activity. For (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid, analogous stereospecific interactions likely influence enzyme inhibition or receptor binding .

Substituent and Protecting Group Variations
(2R,4S)-1-Boc-4-phenyl-piperidine-2-dicarboxylic acid
- Protecting Group: The tert-butoxycarbonyl (Boc) group replaces Cbz, offering differential stability under acidic conditions.
- Substituent : A phenyl group at C4 enhances hydrophobicity compared to the methyl group, affecting solubility (logP) and membrane permeability.
(2S,4R)-1-Cbz-4-hydroxypiperidine-2-carboxylic acid
- Functional Group : A hydroxyl substituent at C4 introduces hydrogen-bonding capability, altering solubility and crystal packing (e.g., 10-membered hydrogen-bonded rings observed in THF analogs) .
Functional Group Modifications
Methyl N-Cbz-piperidine-2-carboxylate
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate
- Diesters : Dual ester groups further decrease polarity, making the compound more suitable for hydrophobic environments like lipid bilayers .
Key Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid | - | C₁₆H₁₉NO₆ | 321.33 | Chiral Cbz protection, methyl at 4S, dicarboxylic acid |
| (2R,4S)-1-Boc-4-phenyl-piperidine-2-dicarboxylic acid | 261777-38-2 | C₁₇H₂₃NO₄ | 305.40 | Boc protection, phenyl at C4, higher logP |
| (2S,4R)-1-Cbz-4-hydroxypiperidine-2-carboxylic acid | 70614-56-1 | C₁₄H₁₇NO₅ | 279.29 | Hydroxyl group enables H-bonding, melting point ~495.6°C (predicted) |
Research Implications
- Drug Design : The methyl group’s stereochemistry (4S) may enhance target specificity, as seen in Fidarestat’s ALR2 binding .
- Crystallography : Piperidine ring deviations (e.g., THF analogs with ±0.28 Å planarity shifts) suggest that substituents like methyl or phenyl influence crystal packing and stability .
Biological Activity
(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure and functional groups enable it to interact with biological systems, making it a valuable compound for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with two carboxylic acid groups and a carbobenzyloxy (Cbz) protecting group. The stereochemistry at the 2 and 4 positions is critical for its biological activity. The presence of the methyl group at the 4-position further influences its reactivity and interaction with biological targets.
The biological activity of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid primarily involves its role as an enzyme inhibitor or modulator. It can bind selectively to specific receptors or enzymes, leading to alterations in their activity. This modulation can result in various physiological effects, including:
- Inhibition of NMDA Receptors : Similar compounds have been shown to act as NMDA receptor antagonists, which are important in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Enzyme Interactions : The compound may influence enzyme mechanisms, impacting pathways involved in neurotransmission and cellular signaling.
Anticonvulsant Properties
Research indicates that derivatives of piperidine compounds, including (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid, exhibit anticonvulsant properties through NMDA receptor antagonism. This suggests potential therapeutic applications in treating epilepsy and related disorders .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of related compounds. For instance, NMDA antagonists can prevent neuronal damage during ischemic events, which is critical for developing treatments for stroke and other neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Characteristics |
|---|---|---|
| (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid | NMDA receptor antagonist | Unique Cbz protection enhances stability |
| (2R,4S)-4-methyl-piperidine-2-carboxylic acid | Moderate NMDA antagonism | Lacks Cbz protection; less stable |
| (2R,4S)-1-Boc-4-methyl-piperidine-2-dicarboxylic acid | Potentially similar activity | Boc protecting group; different reactivity |
Case Studies
- Study on NMDA Antagonists : A series of piperidine derivatives were synthesized and tested for their ability to inhibit NMDA receptors. The study found that modifications at the 4-position significantly enhanced binding affinity and selectivity .
- Neuroprotective Mechanisms : Research focusing on ischemic models demonstrated that compounds structurally similar to (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid effectively reduced neuronal death during ischemic episodes by blocking excitotoxicity mediated by glutamate receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

